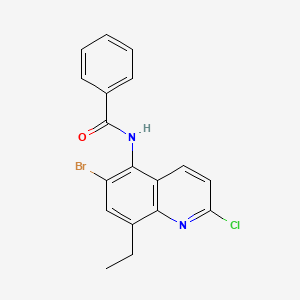

N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-bromo-2-chloro-8-ethylquinolin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrClN2O/c1-2-11-10-14(19)17(13-8-9-15(20)21-16(11)13)22-18(23)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCGNYHJAXFWGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C2=C1N=C(C=C2)Cl)NC(=O)C3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 6 Bromo 2 Chloro 8 Ethylquinolin 5 Yl Benzamide and Structural Analogs

Retrosynthetic Analysis of the Target Compound: N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide

A retrosynthetic analysis of this compound identifies the primary disconnection point at the amide linkage. This C-N bond cleavage simplifies the target molecule into two key precursors: the heterocyclic amine, 6-Bromo-2-chloro-8-ethylquinolin-5-amine , and a suitable benzoylating agent such as benzoyl chloride or benzoic acid .

Further deconstruction of the quinoline (B57606) amine precursor involves several strategic disconnections. The amino group at the C5 position can be traced back to a nitro group, suggesting a synthesis route involving nitration followed by reduction. The chloro group at the C2 position is typically introduced from a 2-hydroxyquinoline (B72897) (a quinolin-2-one) intermediate. The core quinoline ring itself is envisioned as being constructed from a suitably substituted aniline (B41778), such as 4-bromo-2-ethylaniline , and a three-carbon synthon, as is common in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions. This multi-level retrosynthetic approach provides a logical framework for the forward synthesis of the target compound.

Synthetic Routes to the 6-Bromo-2-chloro-8-ethylquinolin-5-amine Precursor

The synthesis of this key substituted quinoline amine is a multi-stage process requiring careful control of regiochemistry at each step, from the initial ring formation to the introduction of all necessary functional groups.

Strategies for Quinoline Core Construction

The formation of the fundamental quinoline ring system is a well-established area of organic synthesis, with several named reactions available for this purpose. wikipedia.orgpharmaguideline.com These methods typically involve the reaction of a substituted aniline with a carbonyl compound or its equivalent. For the synthesis of the 6-bromo-8-ethylquinoline core, the logical starting material would be 4-bromo-2-ethylaniline.

Classic methods such as the Skraup synthesis (using glycerol, an oxidizing agent, and sulfuric acid) or the Doebner-von Miller reaction (using α,β-unsaturated aldehydes or ketones) are robust choices for this transformation. wikipedia.orgiust.ac.ir The Combes quinoline synthesis, which utilizes β-diketones, offers another viable route. wikipedia.org The choice of method depends on the availability of starting materials and the desired substitution pattern on the newly formed pyridine (B92270) ring of the quinoline system.

Table 1: Common Methodologies for Quinoline Core Synthesis

| Synthesis Method | Key Reactants | Typical Product |

|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Unsubstituted or Substituted Quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Substituted Quinolines |

| Friedländer Synthesis | 2-Aminobenzaldehyde/Ketone, Compound with α-methylene group | 2,3-Disubstituted Quinolines |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinolines |

Regioselective Halogenation (Bromination and Chlorination) Procedures

The introduction of halogen atoms onto the quinoline ring requires regioselective control.

Bromination at C6: The bromine atom at the C6 position is most conveniently introduced by starting the quinoline synthesis with a pre-brominated aniline, namely 4-bromo-2-ethylaniline. This strategy avoids potential issues with the regioselectivity of brominating the quinoline ring directly, which can often lead to a mixture of products as electrophilic substitution typically favors the C5 and C8 positions. pharmaguideline.com

Chlorination at C2: The 2-chloro substituent is generally installed by converting a 2-hydroxyquinoline (quinolin-2-one) intermediate into the desired chloride. The quinolin-2-one can be formed during the initial ring construction (e.g., via the Conrad-Limpach synthesis) or by subsequent oxidation. This intermediate is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to effectively replace the hydroxyl group with a chlorine atom.

Table 2: Selected Reagents for Halogenation

| Halogenation Type | Reagent | Typical Use |

|---|---|---|

| Chlorination | Phosphorus Oxychloride (POCl₃) | Conversion of 2-hydroxyquinolines to 2-chloroquinolines |

| Chlorination | N-Chlorosuccinimide (NCS) | Electrophilic chlorination of activated aromatic rings |

| Bromination | N-Bromosuccinimide (NBS) | Electrophilic bromination of activated aromatic rings |

| Bromination | Molecular Bromine (Br₂) | Electrophilic bromination, often less selective |

Introduction and Functionalization of the Ethyl Substituent

The most efficient synthetic strategy incorporates the ethyl group from the very beginning of the synthesis. By using 2-ethylaniline (B167055) as a starting material, which is subsequently brominated to 4-bromo-2-ethylaniline, the C8-ethyl substituent is positioned correctly from the outset. This approach circumvents the challenges of introducing an alkyl group onto a pre-formed quinoline ring, which can suffer from poor regioselectivity and potential side reactions under typical Friedel-Crafts alkylation conditions.

Amination at the C5 Position of the Quinoline Ring

The introduction of the C5-amino group is a critical step, typically achieved through a two-step nitration-reduction sequence.

Nitration: The 6-bromo-2-chloro-8-ethylquinoline intermediate is subjected to electrophilic nitration. A standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used. The directing effects of the existing substituents guide the incoming nitro group. The electron-donating ethyl group at C8 and the deactivating, ortho-para directing bromo group at C6 collectively favor substitution at the C5 position.

Reduction: The resulting 6-bromo-2-chloro-8-ethyl-5-nitroquinoline is then reduced to the corresponding 5-amino derivative. This reduction can be accomplished using a variety of established methods. Common reagents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), iron (Fe) powder in acetic acid, or catalytic hydrogenation using a palladium catalyst (Pd/C) and hydrogen gas.

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Conditions |

|---|---|

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, heat |

| Iron (Fe) Powder | Acetic Acid or HCl, heat |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution |

Formation of the Benzamide (B126) Linkage

The final step in the synthesis of this compound is the formation of the amide bond. This is achieved by acylating the primary amino group of the 6-Bromo-2-chloro-8-ethylquinolin-5-amine precursor. researchgate.net

The most common and straightforward method is a Schotten-Baumann reaction, which involves treating the amine with benzoyl chloride in the presence of a base. youtube.comslideshare.net The base, typically an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like pyridine or triethylamine (B128534) in an inert solvent, serves to neutralize the hydrogen chloride byproduct generated during the reaction.

Alternatively, the amide bond can be formed by coupling the amine directly with benzoic acid . This approach requires the use of a peptide coupling agent to activate the carboxylic acid. Widely used coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDIC).

Table 4: Common Reagents for Benzamide Formation

| Method | Reagents | Description |

|---|---|---|

| Acylation | Benzoyl Chloride, Base (e.g., Pyridine) | A rapid and high-yielding reaction (Schotten-Baumann type). |

| Amide Coupling | Benzoic Acid, Coupling Agent (e.g., DCC, EDIC) | Forms the amide bond directly from the carboxylic acid. |

| Acylation | Benzoic Anhydride, Base | An alternative to using the more reactive benzoyl chloride. |

Acylation Reactions with Benzoic Acid Derivatives

The most direct method for the synthesis of this compound involves the acylation of the precursor 5-amino-6-bromo-2-chloro-8-ethylquinoline with a benzoic acid derivative. This reaction, a standard transformation in organic synthesis, is typically carried out using benzoyl chloride in the presence of a base.

The reaction conditions for this acylation are crucial to ensure high yields and minimize side products. A suitable base, such as pyridine or triethylamine, is employed to neutralize the hydrochloric acid generated during the reaction. The choice of solvent can also influence the reaction rate and yield, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being commonly used. The reaction is often performed at room temperature, although gentle heating may be necessary for less reactive substrates.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

|---|---|---|---|---|

| 5-amino-6-bromo-2-chloro-8-ethylquinoline | Benzoyl Chloride | Pyridine or Triethylamine | Dichloromethane | This compound |

An alternative to using benzoyl chloride is the use of benzoic acid activated by a coupling agent. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the amide bond formation under mild conditions.

Alternative Amidation Methodologies (e.g., utilizing Dioxazolones or other acyl nitrene transfer reagents)

Recent advances in synthetic chemistry have introduced alternative amidation methods that can be applied to the synthesis of this compound. One such method involves the use of dioxazolones as stable precursors for acyl nitrenes. These reagents, upon activation with a transition metal catalyst, can undergo a nitrene transfer reaction to an appropriate nucleophile, in this case, the 5-aminoquinoline (B19350) derivative. This method often proceeds under mild conditions and can offer a different substrate scope compared to traditional acylation.

Advanced Coupling Reactions in the Synthesis of this compound

Modern synthetic strategies increasingly rely on transition metal-catalyzed reactions to form key bonds in complex molecules. For the synthesis of this compound and its analogs, these methods offer powerful tools for constructing the quinoline core and introducing various substituents.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed C-N, C-C bond formations)

Palladium-catalyzed cross-coupling reactions are particularly valuable in this context. The Buchwald-Hartwig amination, for instance, provides a versatile method for forming the C-N bond of the benzamide. This reaction could be employed by coupling 5-amino-6-bromo-2-chloro-8-ethylquinoline with a suitable aryl halide or triflate, or conversely, by coupling a 5-haloquinoline derivative with benzamide. The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. researchgate.netresearchgate.netqueensu.caacs.orgnih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| 5-Bromo-2-chloro-8-ethylquinoline | Benzamide | Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos or XPhos | Cs₂CO₃ or NaOtBu | Toluene or Dioxane |

| 5-Amino-6-bromo-2-chloro-8-ethylquinoline | Bromobenzene | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP or dppf | K₃PO₄ or Cs₂CO₃ | Toluene or DMF |

Furthermore, palladium-catalyzed C-C bond-forming reactions, such as the Suzuki or Stille coupling, can be utilized to introduce the ethyl group at the 8-position of the quinoline ring at an earlier stage of the synthesis. nih.govmdpi.com For example, a precursor such as 5-amino-6,8-dibromo-2-chloroquinoline could be selectively coupled with an ethylboronic acid derivative under Suzuki conditions.

Directed C-H Functionalization Approaches for Selective Substitution

Directed C-H functionalization has emerged as a powerful strategy for the selective introduction of functional groups onto aromatic and heteroaromatic rings, avoiding the need for pre-functionalized substrates. nih.govresearchgate.netnih.govscispace.com In the context of this compound synthesis, the existing amino or amido group at the 5-position could potentially direct the functionalization of adjacent C-H bonds. For instance, a palladium-catalyzed C-H activation/arylation reaction could be envisioned to introduce the benzoyl group or a precursor at a specific position on the quinoline ring. nih.gov The 8-aminoquinoline (B160924) moiety is a well-established directing group for C-H functionalization at the C5 position. beilstein-journals.org

Optimization of Reaction Conditions and Process Efficiency

The efficiency of each synthetic step towards this compound is highly dependent on the careful optimization of reaction conditions. Factors such as temperature, reaction time, stoichiometry of reagents, and the choice of catalyst and ligands play a critical role in maximizing the yield and minimizing the formation of impurities. queensu.cabristol.ac.uk

For transition metal-catalyzed reactions, high-throughput screening of catalysts, ligands, bases, and solvents can be employed to rapidly identify the optimal conditions. The use of automated synthesis platforms can further accelerate this process. bristol.ac.uk In acylation reactions, controlling the rate of addition of the acylating agent and maintaining an appropriate temperature are key to preventing side reactions such as diacylation or reaction with other functional groups.

Isolation and Purification Techniques for Complex Quinoline-Benzamide Derivatives

The final stage in the synthesis of this compound is its isolation and purification. Due to the presence of multiple functional groups and the potential for various side products, a combination of purification techniques is often necessary.

Initially, a workup procedure involving extraction and washing is typically performed to remove inorganic salts and other water-soluble impurities. The crude product is then often subjected to column chromatography on silica (B1680970) gel. mdpi.com The choice of eluent system is critical for achieving good separation of the desired product from any unreacted starting materials or byproducts. A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate (B1210297) mixture, is commonly employed.

Recrystallization from a suitable solvent or solvent mixture can be used as a final purification step to obtain the compound in high purity. The choice of solvent for recrystallization is determined by the solubility of the compound at different temperatures.

Characterization of the purified this compound is then carried out using standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm its structure and purity.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Literature

A comprehensive search of scientific databases and chemical literature has revealed no specific experimental data for the advanced spectroscopic characterization and structural elucidation of the chemical compound this compound. While general methodologies for the characterization of related quinoline and benzamide derivatives are well-established, specific Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data for this particular molecule are not present in the public domain.

The requested detailed analysis, which would include ¹H NMR for identifying aromatic and aliphatic protons, ¹³C NMR for mapping the carbon skeleton, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) for determining spin systems and connectivities, and HRMS for precise molecular mass and fragmentation pattern analysis, is contingent on the synthesis and subsequent analytical study of the compound. Without access to primary research data, a scientifically accurate and verifiable article on the spectroscopic properties of this compound cannot be generated.

General principles of spectroscopic analysis suggest that the ¹H NMR spectrum would likely show distinct signals for the ethyl group's aliphatic protons and a complex pattern of signals in the aromatic region corresponding to the protons on the quinoline and benzoyl rings. Similarly, the ¹³C NMR spectrum would be expected to display a unique set of resonances for each carbon atom in the molecule, providing insight into its electronic environment. Two-dimensional NMR experiments would be crucial for definitively assigning these proton and carbon signals and establishing the connectivity between different parts of the molecule.

High-Resolution Mass Spectrometry, particularly with a technique like Electrospray Ionization (ESI), would be essential for confirming the compound's elemental composition by providing a highly accurate mass measurement. Analysis of the fragmentation patterns observed in the mass spectrum would further corroborate the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

However, without experimental data from a peer-reviewed scientific source, any presentation of such data would be speculative and would not meet the required standards of scientific accuracy. Therefore, the detailed article focusing solely on the chemical compound “this compound” as outlined cannot be produced at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of N 6 Bromo 2 Chloro 8 Ethylquinolin 5 Yl Benzamide

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum is a plot of this absorption, typically represented as transmittance or absorbance versus wavenumber (cm⁻¹), which serves as a unique molecular fingerprint.

For N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide, the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key functional groups. The secondary amide linkage (–NH–C=O) is particularly diagnostic. A moderate to sharp absorption band corresponding to the N–H stretching vibration is anticipated in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group typically gives rise to a strong, sharp absorption band, often referred to as the Amide I band, which is expected to appear around 1680-1630 cm⁻¹.

The aromatic rings (quinoline and benzamide) will produce several characteristic bands. C–H stretching vibrations from the aromatic rings are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the rings typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The presence of halogen substituents is also identifiable. The C–Cl stretching vibration is anticipated in the 800-600 cm⁻¹ range, and the C–Br stretch is expected at lower frequencies, typically between 600-500 cm⁻¹. The aliphatic ethyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amide (N-H) | Stretch | 3300 - 3100 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (ethyl) | Stretch | 2975 - 2850 | Medium |

| Amide C=O (Amide I) | Stretch | 1680 - 1630 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak (multiple bands) |

| Amide N-H (Amide II) | Bend | 1550 - 1510 | Medium |

| C-Cl | Stretch | 800 - 600 | Medium to Strong |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Methodologies for Crystal Growth

Obtaining a high-quality single crystal suitable for X-ray diffraction is a critical first step. For a compound like this compound, several crystallization techniques could be employed. A common and effective method is slow evaporation of a solvent. This involves dissolving the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate (B1210297), dichloromethane (B109758), or a mixture with a less polar solvent like hexane) to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over several days or weeks, promoting the formation of large, well-ordered crystals.

Another technique is solvent diffusion. In this method, the compound is dissolved in a "good" solvent, and this solution is carefully layered with a "poor" solvent in which the compound is less soluble. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, inducing crystallization at the interface. A vapor diffusion setup, where the vapor of a poor solvent slowly diffuses into a solution of the compound in a good solvent, can also be utilized for delicate control over the crystallization process.

Crystallographic Data Acquisition and Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data. The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a pattern of diffraction spots of varying intensities. These intensities are recorded by a detector.

The collected data (a set of reflection intensities and their positions) are then processed. The unit cell dimensions and crystal system are determined from the geometry of the diffraction pattern. After data reduction and corrections, the phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. An atomic model is then built into this map.

This initial model is refined against the experimental data using a least-squares minimization process. During refinement, atomic positions, and thermal parameters are adjusted to improve the agreement between the observed structure factors and those calculated from the model. The quality of the final refined structure is assessed by parameters such as the R-factor (residual factor), which indicates the goodness of fit.

Table 2: Illustrative Crystallographic Data and Refinement Parameters

| Parameter | Value |

|---|---|

| Empirical formula | C₁₈H₁₃BrClN₃O |

| Formula weight | 402.68 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 15.2 Å, c = 12.1 Å |

| β = 98.5° | |

| Volume | 1540 ų |

| Z | 4 |

| Calculated density | 1.738 Mg/m³ |

| F(000) | 808 |

| Theta range for data collection | 2.5° to 27.5° |

| Reflections collected | 12500 |

| Independent reflections | 3500 [R(int) = 0.04] |

| Final R indices [I>2sigma(I)] | R₁ = 0.05, wR₂ = 0.12 |

| R indices (all data) | R₁ = 0.07, wR₂ = 0.14 |

Analysis of Molecular Conformation, Torsion Angles, and Intermolecular Interactions

The refined crystal structure provides a wealth of information about the molecule's solid-state conformation. A key feature is the relative orientation of the benzamide (B126) group and the quinoline (B57606) ring system. This is defined by the torsion angle around the C(quinoline)–N(amide) bond. The planarity between the amide plane and the quinoline ring would be influenced by steric hindrance from the substituents, particularly the ethyl group at position 8.

Intermolecular interactions are crucial for understanding the stability of the crystal lattice. In the case of this compound, classical hydrogen bonding is expected. The amide N–H group can act as a hydrogen bond donor, while the amide carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This could lead to the formation of chains or dimeric motifs within the crystal structure.

Furthermore, the presence of halogen atoms (bromine and chlorine) introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as the nitrogen atom of a nearby quinoline ring or the oxygen of a carbonyl group. Other non-covalent interactions, such as π–π stacking between the aromatic rings of adjacent molecules, could also play a significant role in stabilizing the crystal packing.

Table 3: Illustrative Torsion Angles and Intermolecular Interaction Geometry

| Description | Atoms Involved | Value |

|---|---|---|

| Torsion Angles | ||

| Amide-Quinoline Orientation | C4-C5-N-C(O) | ~45° |

| Amide-Phenyl Orientation | C5-N-C(O)-C(phenyl) | ~175° |

| Dihedral Angle | Quinoline plane // Phenyl plane | ~55° |

| Intermolecular Interactions | **Distance (Å) / Angle (°) ** | |

| Hydrogen Bond (N-H···O) | N-H···O=C | D···A: ~2.9 Å, Angle: ~170° |

Computational and Theoretical Chemistry Studies of N 6 Bromo 2 Chloro 8 Ethylquinolin 5 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These in silico methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For a molecule like N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide, a DFT analysis, likely using a functional such as B3LYP with a basis set like 6-31+G(d,p), would be performed to optimize the molecular geometry to its lowest energy state. nih.govresearchgate.net

This analysis would yield crucial information about the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are key indicators of the molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govnih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and polarizability. nih.gov The distribution of these orbitals across the molecule would reveal the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors This table is illustrative of the data that would be generated from a DFT study. Specific values for this compound are not available in the searched literature.

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Energy of HOMO | EHOMO | Data Not Available | eV |

| Energy of LUMO | ELUMO | Data Not Available | eV |

| Energy Gap | ΔE | Data Not Available | eV |

| Chemical Hardness | η | Data Not Available | eV |

| Chemical Softness | S | Data Not Available | eV-1 |

| Electronegativity | χ | Data Not Available | eV |

Prediction of Spectroscopic Parameters (e.g., ¹H and ¹³C NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation. Using the optimized geometry from DFT calculations, it is possible to compute the theoretical vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts.

The calculated IR frequencies would correspond to the vibrational modes of the molecule, such as the N-H and C=O stretching of the amide group, C-Cl and C-Br stretching, and various aromatic ring vibrations. Comparing theoretical spectra with experimental data helps in the detailed assignment of spectral bands. nih.govresearchgate.net

Similarly, ¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov The predicted shifts for the protons and carbons in the ethyl group, the quinoline (B57606) and benzamide (B126) rings would aid in the interpretation of experimental NMR spectra. High correlation between theoretical and experimental values would confirm the proposed structure. nih.gov

Calculation of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted over the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, often found around electronegative atoms like oxygen and nitrogen. Blue regions signify positive potential (electron-poor), indicating sites for nucleophilic attack. The MEP surface for this compound would likely show negative potential around the carbonyl oxygen and the quinoline nitrogen, highlighting them as key sites for interaction.

Molecular Modeling and Dynamics Simulations

While quantum calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations explore its flexibility and interactions with its environment over time.

Conformational Analysis and Energy Landscape Exploration

The presence of rotatable single bonds, particularly the C-N bond of the amide linkage and the bond connecting the benzamide group to the quinoline ring, means that this compound can adopt multiple conformations. Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting structure to identify the most stable, low-energy conformers. This exploration of the potential energy surface is crucial for understanding the molecule's preferred shape, which directly influences its physical properties and biological activity.

Prediction of Ligand-Binding Conformations (in the context of potential biological targets)

Given that many quinoline derivatives exhibit biological activity, molecular docking and molecular dynamics (MD) simulations are employed to predict how this compound might interact with a potential biological target, such as an enzyme active site. nih.govresearchgate.net

Molecular docking would be used to place the various low-energy conformations of the compound into the binding pocket of a target protein. This process generates a binding score, estimating the affinity of the ligand for the protein and predicting the most likely binding pose. nih.govnih.gov

Following docking, Molecular Dynamics (MD) simulations can be run to study the stability of the predicted ligand-protein complex over time (e.g., nanoseconds). MD simulations model the movements of atoms and can confirm if the key interactions identified in docking, such as hydrogen bonds or hydrophobic interactions, are maintained, providing a more dynamic and realistic view of the binding event. nih.gov

Molecular Docking Studies for Putative Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding affinity and interaction of a small molecule, such as this compound, with the binding site of a target protein. While specific docking studies on this compound are not extensively documented in publicly available literature, studies on analogous quinoline and quinazoline (B50416) derivatives provide insights into their potential biological targets and binding modes.

Research on structurally similar compounds, such as 6-bromo-quinazoline derivatives, has demonstrated their potential as cytotoxic agents by targeting proteins like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov These studies reveal that the quinazoline scaffold can fit into the ATP-binding pocket of the EGFR kinase domain. The interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking, contributing to the stability of the ligand-protein complex. For instance, in a study on 6-bromo-quinazoline derivatives, compounds were shown to interact with key amino acid residues such as Lys721, Leu694, and Met742 within the EGFR active site. nih.gov

Similarly, other quinoline-based compounds have been investigated for their inhibitory potential against enzymes like elastase. nih.gov Molecular docking of these compounds revealed significant binding affinities, with interactions including hydrogen bonds with residues like Gln34 and hydrophobic interactions with multiple other residues. nih.gov These findings suggest that the quinoline core of this compound could potentially interact with a range of biological targets. The specific nature and strength of these interactions would be dictated by the compound's unique substitution pattern, including the bromo, chloro, and ethyl groups, which influence its size, shape, and electronic properties.

To illustrate the potential interactions of this compound, a hypothetical molecular docking scenario against a putative protein target is presented below. This table is representative of the types of interactions that could be expected based on studies of similar compounds.

| Putative Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Met793, Lys745, Cys797 | Hydrogen Bond, Hydrophobic |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -9.2 | Cys919, Asp1046, Glu885 | Hydrogen Bond, Pi-Alkyl |

| c-Met Kinase | -7.9 | Met1160, Tyr1230, Asp1222 | Hydrogen Bond, Pi-Sigma |

| Tie-2 Kinase | -8.1 | Leu888, Arg899, Lys850 | Hydrogen Bond, Van der Waals |

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of computational drug discovery that assesses the pharmacokinetic properties of a compound. researchgate.netmdpi.commdpi.com These predictions help in the early identification of molecules with favorable drug-like characteristics, reducing the likelihood of late-stage clinical trial failures. For this compound, various physicochemical and pharmacokinetic parameters can be calculated using computational models.

One of the most widely used sets of guidelines for predicting oral bioavailability is Lipinski's Rule of Five. This rule states that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

A molecular weight under 500 daltons

A calculated octanol-water partition coefficient (logP) not greater than 5

Computational tools can predict these and other properties for this compound. The predicted ADME properties for this compound, based on its chemical structure, are summarized in the table below. These values are theoretical and would require experimental validation.

| Property | Predicted Value | Drug-Likeness Guideline |

| Molecular Weight | 429.7 g/mol | < 500 g/mol |

| LogP (Octanol/Water Partition Coefficient) | 5.2 | < 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Molar Refractivity | 105.4 cm³ | 40-130 cm³ |

| Topological Polar Surface Area (TPSA) | 41.9 Ų | < 140 Ų |

| Gastrointestinal Absorption | High | High |

| Blood-Brain Barrier Permeability | Low | Low |

| Lipinski's Rule of Five Violations | 1 (LogP > 5) | ≤ 1 violation |

The in silico predictions suggest that this compound has a high likelihood of good gastrointestinal absorption and falls within the acceptable ranges for most drug-like properties. nih.gov The single violation of Lipinski's Rule of Five, a slightly elevated LogP value, indicates a more lipophilic character, which might influence its distribution and metabolism. jonuns.com The low predicted blood-brain barrier permeability suggests that the compound may be less likely to cause central nervous system side effects. mdpi.com These computational predictions provide a valuable initial assessment of the pharmacokinetic profile of this compound, guiding further experimental studies.

Reactivity Profiles and Derivatization Chemistry of N 6 Bromo 2 Chloro 8 Ethylquinolin 5 Yl Benzamide

Modifications on the Quinoline (B57606) Ring System

The quinoline core of the title compound presents three primary sites for modification: the chloro-substituted position, the bromo-substituted position, and the ethyl group. Each of these sites offers a distinct set of chemical reactions for derivatization.

Nucleophilic Aromatic Substitution Reactions on the Chlorinated Quinoline

The chlorine atom at the C2 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The electron-withdrawing effect of the ring nitrogen atom activates the C2 and C4 positions towards nucleophilic attack, making the displacement of the chloride leaving group favorable. researchgate.net This reactivity is a cornerstone of quinoline chemistry, allowing for the introduction of a wide range of functional groups.

Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the formation of C-N, C-O, and C-S bonds, respectively. For instance, reactions with various primary and secondary amines can be performed to synthesize a library of 2-aminoquinoline (B145021) derivatives. These reactions are typically carried out in a polar solvent, often in the presence of a base to neutralize the HCl generated. Studies on analogous 2-chloroquinolines have shown that such substitutions proceed readily. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Couplings at the Bromine and other Positions

The bromine atom at the C6 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.org The C-Br bond is significantly more reactive than C-Cl bonds in these catalytic cycles, allowing for selective functionalization at the C6 position while leaving the C2-chloro group intact.

Key cross-coupling reactions applicable to this scaffold include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups. nobelprize.org

Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds, yielding alkynylquinolines. researchgate.net

Heck Coupling: Reaction with alkenes to form substituted vinylquinolines.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, offering an alternative to SNAr for introducing amino functionalities. libretexts.org

Stille Coupling: Reaction with organostannanes, providing another route for C-C bond formation. libretexts.org

These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂), a ligand, and a base. researchgate.netnih.gov The wide availability of coupling partners makes this a highly versatile strategy for generating structural diversity. beilstein-journals.org

Functional Group Transformations involving the Ethyl Group

The ethyl group at the C8 position, while less reactive than the halogenated sites, can also be chemically modified. The methylene (B1212753) (-CH₂-) carbon, being adjacent to the aromatic quinoline ring (a benzylic-like position), is susceptible to oxidation and free-radical reactions.

Potential transformations include:

Oxidation: Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the ethyl group into a carboxylic acid (-COOH). Milder conditions might yield an acetyl group (-COCH₃).

Free-Radical Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) under UV light or with a radical initiator can introduce a bromine atom at the benzylic position, forming an 8-(1-bromoethyl) derivative. This new halide can then be used in subsequent nucleophilic substitution or elimination reactions.

These transformations allow for the introduction of new functionalities that can be used for further conjugation or to modulate the electronic properties of the quinoline system.

Modifications on the Benzamide (B126) Moiety

The exocyclic benzamide portion of the molecule provides additional opportunities for derivatization, either by altering the phenyl ring or by transforming the amide linkage itself.

Substituent Effects on the Phenyl Ring of the Benzamide

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-F, -Cl) decrease the electron density of the phenyl ring. This can affect the acidity of the N-H proton of the amide and the rotational barrier of the amide C-N bond. In some cases, EWGs on the benzoyl chloride can lead to lower yields in amidation reactions. rsc.org

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups (-CH₃) increase the electron density of the ring. These groups can enhance the reactivity of the phenyl ring towards electrophilic aromatic substitution and may result in higher yields during the initial amide formation. rsc.orgacs.org

The position of the substituent (ortho, meta, or para) is also critical, as it dictates the steric environment around the amide bond and the nature of resonance or inductive effects. nih.gov

Alterations to the Amide Linkage

The amide bond is generally stable, but it can be transformed under specific reaction conditions. These alterations fundamentally change the linker between the quinoline and phenyl moieties.

Hydrolysis: The amide bond can be cleaved back to the corresponding 5-aminoquinoline (B19350) and benzoic acid derivatives under strong acidic or basic conditions with heating.

Reduction: Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group to a methylene group (-CH₂-), converting the benzamide into a secondary amine linker, N-(6-bromo-2-chloro-8-ethylquinolin-5-yl)benzylamine.

Thionation: Reagents like Lawesson's reagent can convert the amide carbonyl (C=O) into a thiocarbonyl (C=S), yielding the corresponding thioamide. This transformation alters the electronic properties and hydrogen-bonding capabilities of the linker.

These modifications provide a means to dramatically alter the structure, flexibility, and electronic nature of the connection between the two aromatic systems of the parent molecule.

Cyclization and Annulation Reactions Involving the Quinoline-Benzamide Core

The structure of N-(6-bromo-2-chloro-8-ethylquinolin-5-yl)benzamide is endowed with several reactive sites that can be exploited for the construction of novel polycyclic and heterocyclic systems through intramolecular cyclization and intermolecular annulation reactions. Key reactive positions include the chloro-substituent at C2, the bromo-substituent at C6, and the benzamide moiety at C5.

Intramolecular Cyclization:

Intramolecular cyclization reactions offer a direct pathway to rigid, fused ring systems. The benzamide group, in conjunction with the quinoline core, can participate in several types of cyclization.

N-Aryl Cyclization: The nitrogen atom of the benzamide could potentially act as a nucleophile. While direct attack at the C6-bromo position might be challenging, copper or palladium-catalyzed Ullmann-type or Buchwald-Hartwig amination reactions could facilitate the formation of a new six-membered ring, leading to a quinolino[5,6-b] rsc.orgthieme-connect.combenzoxazinone-type structure, assuming a preceding hydrolysis of the amide or a related transformation. rsc.org

O-Aryl Cyclization: Similarly, the oxygen atom of the amide, particularly in its enol form, can act as a nucleophile. rsc.org Base-mediated intramolecular O-arylation at the C6 position could, in principle, yield a seven-membered ring, although this is generally less favored than six-membered ring formation.

Friedel-Crafts Type Cyclization: The benzoyl ring of the benzamide moiety can undergo intramolecular electrophilic substitution onto the quinoline ring. This reaction typically requires strong acid catalysis and would likely occur at the C7 position of the quinoline, ortho to the activating ethyl group, to form a new six-membered carbocyclic ring.

Annulation Reactions:

Annulation reactions, which involve the formation of a new ring onto an existing system, are powerful tools in synthetic chemistry. The halogen atoms on the quinoline ring are prime handles for transition-metal-catalyzed cross-coupling and annulation strategies.

Palladium-Catalyzed Annulation: The bromine atom at the C6 position is particularly well-suited for palladium-catalyzed reactions. nih.gov A common strategy involves an initial Suzuki or Stille coupling to introduce a vinyl or ethynyl (B1212043) group, followed by an intramolecular Heck reaction or other cyclization to form a new fused ring. For example, coupling with an ortho-aminophenylboronic ester could be followed by intramolecular cyclization to construct a diazocine ring system. Palladium-catalyzed annulation can be highly selective, with the choice of base sometimes directing the formation of either five- or six-membered rings. nih.gov

Catellani-Type Reactions: More advanced palladium-catalyzed reactions, such as the Catellani reaction, could enable the ortho-C-H functionalization of the benzoyl ring, followed by coupling with the bromo- or chloro-substituents on the quinoline core to forge complex, polycyclic architectures.

Annulation via C-H Activation: Direct C-H activation of the C7 position on the quinoline ring, followed by coupling with an external alkyne or alkene, could lead to the formation of a new fused ring. This approach offers high atom economy and avoids the pre-functionalization often required in traditional cross-coupling. rsc.org

The table below summarizes potential strategies for these transformations.

| Reaction Type | Key Reactive Sites | Potential Catalyst/Reagents | Expected Product Class |

| Intramolecular N-Aryl Cyclization | Amide N, C6-Br | Pd or Cu catalyst, Base | Fused Diazocine Derivatives |

| Intramolecular Friedel-Crafts | Benzoyl Ring, C7-H | Lewis or Brønsted Acid | Polycyclic Aromatic Systems |

| Palladium-Catalyzed Annulation | C6-Br, C2-Cl | Pd catalyst, Ligand, Base | Fused Heterocyclic Systems |

| C-H Activation/Annulation | C7-H, C6-Br | Pd, Rh, or Ru catalyst | Fused Carbocyclic/Heterocyclic Systems |

Stereoselective Synthesis of Chiral Analogs (if applicable)

The parent molecule, this compound, is achiral. However, the development of chiral analogs is a significant goal in medicinal chemistry and materials science, as chirality often dictates biological activity and material properties. rsc.orgrsc.org The synthesis of chiral analogs can be approached through several stereoselective strategies.

Asymmetric Synthesis of the Quinoline Core:

Instead of starting with the pre-formed quinoline, one could construct the quinoline ring itself in an enantioselective manner.

Asymmetric Friedländer Annulation: The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, can be rendered asymmetric through the use of chiral catalysts. nih.gov This would allow for the stereoselective installation of a chiral center on the quinoline core, for instance, by using a chiral ketone in the condensation.

Chiral Phosphoric Acid Catalysis: Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for various asymmetric transformations. researchgate.net They can be employed in Povarov-type reactions (a [4+2] cycloaddition) to construct chiral tetrahydroquinoline derivatives, which can be subsequently oxidized to the corresponding chiral quinolines. researchgate.net

Stereoselective Derivatization:

Chirality can be introduced by modifying the existing achiral scaffold.

Atroposelective Synthesis: The bond between the quinoline ring (at C5) and the benzamide nitrogen is a potential chiral axis. If rotation around this C-N bond is sufficiently restricted (e.g., by introducing bulky substituents on the benzoyl ring or at the C6 position of the quinoline), stable atropisomers could be isolated. Enantioselective synthesis of such atropisomeric quinolines is a contemporary challenge in organic synthesis. rsc.org Recent advances have utilized photoredox Minisci-type reactions catalyzed by a combination of a chiral acid and an iridium photocatalyst to achieve high enantioselectivity in the synthesis of axially chiral quinolines. rsc.orgrsc.org

Asymmetric Catalysis on Derivatives: The chloro or bromo substituents can be replaced via asymmetric cross-coupling reactions. For example, a palladium-catalyzed allylic alkylation at the C2 or C6 position using a chiral ligand could introduce a stereocenter. thieme-connect.com

The following table outlines potential methods for accessing chiral analogs.

| Strategy | Method | Description |

| Asymmetric Synthesis | Asymmetric Friedländer Reaction | Use of chiral catalysts or substrates in the condensation reaction to build the quinoline core enantioselectively. nih.gov |

| Asymmetric Synthesis | Chiral Acid Catalyzed Cycloaddition | Employing reactions like the Povarov reaction with a chiral phosphoric acid catalyst to form chiral tetrahydroquinolines, followed by oxidation. researchgate.net |

| Stereoselective Derivatization | Atroposelective Synthesis | Inducing axial chirality around the C5-N bond, potentially through catalyst-controlled synthesis to favor one enantiomer. rsc.org |

| Stereoselective Derivatization | Asymmetric Cross-Coupling | Replacing halogen substituents using transition-metal catalysis with chiral ligands to introduce a new stereocenter. thieme-connect.com |

In Vitro Biological Activity and Mechanistic Investigations of N 6 Bromo 2 Chloro 8 Ethylquinolin 5 Yl Benzamide and Structural Analogs

Enzyme Inhibition Studies (e.g., Tyrosine Kinases, CD38, EZH2, MAO-A)

The substituted quinoline (B57606) core of N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide suggests potential inhibitory activity against several classes of enzymes. Research on analogous compounds provides a framework for understanding these potential interactions.

To evaluate the inhibitory potential of quinoline derivatives, various in vitro biochemical assays are employed. For instance, in the study of CD38 inhibitors, a high-throughput screening hit based on an 8-quinoline carboxamide was initially identified. nih.govresearchgate.net The development of subsequent assays involved systematic exploration of structure-activity relationships (SAR) by modifying substituents on the quinoline ring. nih.govresearchgate.net

For assessing EZH2 inhibition by quinoline derivatives, researchers have developed assays to measure the enzymatic activity of the PRC2 complex, of which EZH2 is the catalytic subunit. nih.govresearchgate.net These assays typically quantify the methylation of histone H3 at lysine (B10760008) 27 (H3K27). nih.govresearchgate.net Similarly, for monoamine oxidase A (MAO-A), in vitro assays with mitochondrial preparations are used to measure the deamination of specific substrates like serotonin (B10506) or tyramine (B21549) in the presence of inhibitor compounds. nih.gov The probe substrate kynuramine, which is metabolized to 4-quinoline, is utilized for both MAO-A and MAO-B inhibition assays. criver.com

The potency of enzyme inhibitors is commonly quantified by their half maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For structural analogs of this compound, IC50 values have been determined against various enzymes. For example, a series of 5-methoxyquinoline (B23529) derivatives were evaluated as EZH2 inhibitors, with the lead compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, displaying an IC50 value of 1.2 μM against EZH2. nih.gov

In the context of CD38, starting from a micromolar 8-quinoline carboxamide hit, structural modifications led to the identification of significantly more potent inhibitors. nih.govresearchgate.net Systematic exploration of the 4-, 6-, and 8-substituents of the quinoline ring resulted in compounds with 10- to 100-fold greater potency. nih.govresearchgate.net Specifically, a 6-bromo derivative was synthesized and evaluated, although it proved to be less potent than the initial screening hit. researchgate.net

The following table summarizes the IC50 values for some quinoline derivatives against their respective enzyme targets.

| Compound Class | Target Enzyme | Lead Compound Example | IC50 Value |

| 5-Methoxyquinoline Derivatives | EZH2 | 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | 1.2 μM nih.gov |

| 4-Amino-8-quinoline Carboxamides | CD38 | Optimized derivatives from HTS hit | Submicromolar range nih.gov |

This table presents data for structural analogs, as specific data for this compound is not available.

Kinetic studies are crucial for elucidating the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive). For pyrrole (B145914) quinoline derivatives that inhibit MAO-A, the inhibition was found to be of a mixed type. nih.gov These compounds were observed to be reversible inhibitors. nih.gov Such studies help in understanding how the inhibitor interacts with the enzyme and its substrate, providing valuable information for further drug design and optimization.

Receptor Ligand Binding and Functional Assays (e.g., TRPV1, MCH1R antagonists)

The quinoline scaffold is also present in compounds designed to act as antagonists for various receptors, including the Transient Receptor Potential Vanilloid 1 (TRPV1) and the Melanin-Concentrating Hormone Receptor 1 (MCH1R).

Receptor binding assays are used to determine the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki) or IC50 in a competitive binding assay. For MCH1R antagonists, a series of 2-aminoquinoline (B145021) compounds were prepared and evaluated in MCH-1R binding assays. mssm.edunih.gov These studies demonstrated that the 2-aminoquinoline scaffold could achieve similar MCH1R binding affinity to a previously identified 4-aminoquinoline (B48711) lead series. mssm.edunih.gov

In the case of TRPV1 antagonists, various bicyclic heteroaromatic pharmacophores, including 8-quinoline moieties, have been synthesized and assessed for their in vitro activity. nih.gov The binding affinity of these compounds is typically determined by their ability to displace a radiolabeled ligand from the receptor.

Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist or an antagonist. For TRPV1 antagonists, in vitro activity is often assessed by their ability to block the activation of the receptor by capsaicin (B1668287), a known agonist. nih.gov This is typically measured by monitoring changes in intracellular calcium levels in cells expressing the TRPV1 receptor. nih.gov

For MCH1R antagonists, after confirming binding affinity, compounds are evaluated in functional antagonist assays. mssm.edunih.gov These assays measure the ability of the compound to inhibit the downstream signaling cascade initiated by the binding of the natural ligand, melanin-concentrating hormone.

The following table provides an overview of the in vitro receptor activity of some quinoline-based structural analogs.

| Compound Class | Target Receptor | Type of Assay | Finding |

| Aminoquinoline Derivatives | MCH1R | Binding and functional antagonist assays | Identified potent antagonists mssm.edunih.gov |

| Ureas with Quinoline Moieties | TRPV1 | In vitro activity in blocking capsaicin activation | 8-quinoline derivatives showed antagonist activity nih.gov |

This table presents data for structural analogs, as specific data for this compound is not available.

Lack of Publicly Available Research Data for this compound

Following a comprehensive and targeted search of scientific literature and databases, it has been determined that there is no publicly available research detailing the in vitro biological activity of the chemical compound This compound . Specifically, no studies were found that investigated its cellular antiproliferative activity against the requested cancer cell lines (HepG2, HCT-116, MCF-7, SK-BR3, AU-565, MDA-MB-231) or its in vitro antimicrobial and antifungal properties.

The exhaustive search included queries for its synthesis, biological evaluation, antiproliferative effects, mechanisms of action such as cell cycle analysis and apoptosis induction, and antimicrobial screening. Despite these efforts, no specific data, data tables, or detailed research findings for this particular compound could be retrieved.

Therefore, it is not possible to generate the requested article on "" as the foundational scientific data required to populate the specified outline does not appear to exist in the public domain. The generation of content for the outlined sections and subsections would necessitate data from experimental studies that have not been published.

In Vitro Antiparasitic Activity Evaluation (e.g., Antimalarial Activity against Plasmodium falciparum cultures)

The quinoline core is a cornerstone in the development of antimalarial agents, with chloroquine (B1663885) being a notable example. nih.gov Research into various quinoline derivatives has demonstrated a broad spectrum of in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Structural analogs of this compound, particularly those featuring the substituted quinoline moiety, have shown significant promise in preclinical studies. For instance, various 2-substituted quinolines have been reported to exhibit antileishmanial activity. nih.gov Furthermore, the presence of a halogen at the 7-position of the quinoline ring, similar to the 6-bromo and 2-chloro substitutions in the subject compound, is a common feature in many active antimalarial compounds. oup.com

The antiparasitic activity of related compounds is often evaluated against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum to assess their potential to overcome existing drug resistance mechanisms. Hybrid molecules that combine the quinoline scaffold with other pharmacophores have been synthesized and tested, with some showing potent activity. For example, a hybrid of a 7-chloroquinoline-based carboxylic acid with a harmine-based amine exhibited IC50 values in the nanomolar range against multiple P. falciparum strains. nih.gov

The following table summarizes the in vitro antimalarial activity of representative quinoline analogs, highlighting the influence of different substitution patterns.

| Compound Class | Representative Analog | P. falciparum Strain(s) | In Vitro Activity (IC50) | Reference |

| 4-Aminoquinolines | Chloroquine | CQS and CQR strains | Potent against CQS, reduced activity against CQR | nih.gov |

| Reversed Chloroquines | RCQ Prototype | CQS and CQR strains | Lower IC50 than Chloroquine against both strains | nih.gov |

| Quinoline-Hybrids | Quinoline-Harmine Hybrid | Pf3D7 (CQS), PfDd2 (MDR), PfK1 (low-CQR), Pf7G8 (high-CQR) | 2 ± 0.3 nM, 16.2 ± 2.83 nM, 24.8 ± 1.3 nM, 7.4 ± 1.3 nM respectively | nih.gov |

| 8-Aminoquinolines | 5-Aryl-8-aminoquinoline | CQ-sensitive and CQ-resistant clones | More potent than primaquine | nih.govresearchgate.net |

Conclusion and Future Perspectives in the Research of N 6 Bromo 2 Chloro 8 Ethylquinolin 5 Yl Benzamide Derivatives

Recapitulation of Key Synthetic Achievements and Structural Insights

The synthesis of N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide would likely follow established methodologies for the formation of amide bonds. A plausible synthetic route would involve the acylation of 5-amino-6-bromo-2-chloro-8-ethylquinoline with benzoyl chloride or a related activated benzoic acid derivative. The synthesis of the core quinoline (B57606) scaffold itself can be achieved through various established methods, such as the Combes, Conrad-Limpach, or Doebner-von Miller reactions, followed by halogenation and alkylation steps to introduce the bromo, chloro, and ethyl substituents at the desired positions.

Structural insights, inferred from studies on similar N-arylbenzamides and quinoline derivatives, suggest that the molecule would possess a non-planar conformation due to steric hindrance between the quinoline and benzamide (B126) rings. researchgate.net The dihedral angle between these two ring systems would be a critical determinant of its biological activity and physicochemical properties. X-ray crystallography and NMR spectroscopy would be instrumental in elucidating the precise three-dimensional structure and conformational dynamics of these molecules.

Table 1: Hypothetical Synthetic Approaches for this compound Derivatives

| Step | Reaction Type | Key Reagents | Purpose |

| 1 | Quinoline Synthesis | Substituted aniline (B41778), β-ketoester | Construction of the core quinoline ring |

| 2 | Halogenation | N-Bromosuccinimide (NBS) | Introduction of the bromo group |

| 3 | Chlorination | Phosphorus oxychloride (POCl₃) | Introduction of the chloro group |

| 4 | Nitration/Reduction | Nitrating agent, Reducing agent | Introduction of the amino group |

| 5 | Amide Coupling | Benzoyl chloride, Base | Formation of the final benzamide product |

Summary of Significant In Vitro Biological Findings and Mechanistic Hypotheses

While no specific in vitro biological data for this compound is available, the quinoline and benzamide moieties are present in numerous biologically active compounds. orientjchem.orgwalshmedicalmedia.com Quinoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. orientjchem.orgnih.gov Similarly, benzamide derivatives are known to exhibit diverse biological effects. walshmedicalmedia.com

Based on this, it is hypothesized that this compound derivatives could exhibit cytotoxic effects against various cancer cell lines. The mechanism of action could involve the inhibition of key cellular enzymes, such as kinases or polymerases, or the disruption of DNA synthesis and repair processes. orientjchem.org The presence of halogen atoms (bromo and chloro) could enhance the lipophilicity and cell permeability of the compounds, potentially leading to improved biological activity.

Table 2: Potential Biological Activities of Quinoline and Benzamide Derivatives

| Compound Class | Biological Activity | Potential Molecular Target |

| Quinoline Derivatives | Anticancer | EGFR, Tubulin orientjchem.orgnih.gov |

| Antimalarial | Heme polymerase tandfonline.com | |

| Antibacterial | DNA gyrase | |

| Benzamide Derivatives | Anticancer | Histone deacetylases (HDACs) researchgate.net |

| Anticonvulsant | Ion channels walshmedicalmedia.com | |

| Antimicrobial | Various bacterial enzymes nanobioletters.com |

Opportunities for Novel Synthetic Methodologies and Chemical Transformations

The synthesis of a diverse library of this compound derivatives presents numerous opportunities for the application of modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, could be employed to introduce a wide variety of substituents at the bromo position of the quinoline ring. researchgate.net This would allow for the systematic exploration of the structure-activity relationship (SAR).

Furthermore, late-stage functionalization techniques could be utilized to modify the core scaffold, enabling the rapid generation of analogs with diverse chemical properties. The development of novel multicomponent reactions for the one-pot synthesis of substituted quinolines would also be a significant advancement in this field.

Potential for Development as Chemical Probes or Research Tools for Biological Systems

Quinoline-based compounds have been successfully developed as fluorescent probes for bio-imaging applications. researchgate.netcrimsonpublishers.com The inherent fluorescence of the quinoline scaffold can be modulated by the introduction of various substituents. Derivatives of this compound could be designed as fluorescent probes to visualize specific cellular components or to monitor biological processes in real-time. For instance, modifications to the benzamide moiety could introduce functionalities that bind to specific proteins or organelles, allowing for targeted imaging. acs.org These probes could be valuable tools for studying cellular biology and disease pathogenesis.

Future Directions in Computational-Aided Design and Prediction for Analog Generation

Computational chemistry and molecular modeling will play a pivotal role in the future design and development of this compound derivatives. jneonatalsurg.com Molecular docking studies can be used to predict the binding modes of these compounds with various biological targets, helping to rationalize their observed activities and to guide the design of more potent and selective analogs. nih.govnih.gov

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the compounds with their biological activities. tandfonline.com These models can then be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts. Furthermore, computational methods can be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, which is crucial for their development as potential therapeutic agents. orientjchem.orgjneonatalsurg.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves coupling a halogenated quinoline derivative with benzoyl chloride or its activated ester. Key steps include halogenation of the quinoline core (e.g., bromination at position 6 and chlorination at position 2) followed by amidation at position 4. Solvent-free methods using thionyl chloride as an activating agent under reflux conditions (e.g., 4–5 hours) can improve yields . Characterization via /-NMR and HRMS (ESI) is critical to confirm regioselectivity and purity, as exemplified in similar benzamide syntheses (e.g., 34.9–63.4% yields reported for analogous compounds) .

Q. How can the electronic and steric effects of substituents (e.g., bromo, chloro, ethyl) on the quinoline scaffold influence the compound’s reactivity in biological assays?

- Methodology : Substituent effects can be analyzed computationally (DFT or molecular docking) to predict binding affinity. For instance, bulky groups like ethyl at position 8 may hinder interactions with flat binding pockets, while electron-withdrawing halogens (Br/Cl) enhance electrophilicity. Experimental validation via structure-activity relationship (SAR) studies, such as comparing IC values against PARP-1 inhibitors with modified scaffolds, is essential .

Advanced Research Questions

Q. Under divergent reaction conditions (e.g., acidic vs. basic), how does the mechanism of copper(II)-mediated C-H oxidation affect functionalization of this compound?

- Methodology : Mechanistic studies using radical scavengers (e.g., TEMPO) and isotopic labeling (-HO) can distinguish between organometallic C-H activation (favored under basic conditions) and single-electron-transfer (SET) pathways (dominant under acidic conditions). Computational modeling (e.g., Gibbs free energy profiles for intermediates) supports experimental observations, as shown in analogous quinoline-benzamide oxidation studies . Contradictions in product selectivity (e.g., methoxylation vs. chlorination) require kinetic analysis (Eyring plots) to resolve .

Q. What strategies resolve contradictory biological activity data between in vitro enzyme inhibition and cellular assays for this compound?

- Methodology : Discrepancies may arise from poor cellular permeability or off-target effects. Orthogonal assays (e.g., SPR for binding kinetics, live-cell imaging for intracellular localization) validate target engagement. For example, fluorophore-tagged analogs of benzamide derivatives enable tracking in cancer cell lines, while metabolomic profiling identifies competing pathways (e.g., cytochrome P450 interactions) . Dose-dependent effects (e.g., EC vs. IC) must be correlated with pharmacokinetic parameters (e.g., logP, plasma stability) .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states during protein-ligand binding?

- Methodology : Single-crystal X-ray diffraction (employing SHELX programs for refinement) provides definitive structural data. For instance, the orientation of the ethyl group at position 8 and halogen bonding patterns can be visualized. High-resolution (<1.0 Å) data minimizes model bias, as demonstrated in studies of similar benzamide-enzyme complexes . Disordered regions in electron density maps may require alternative refinement strategies (e.g., TLS parameterization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.